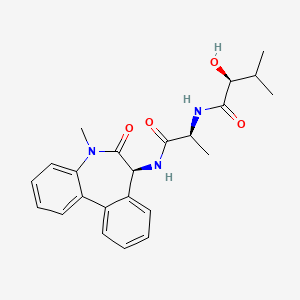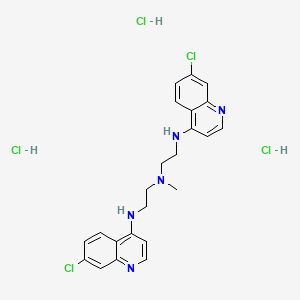
Acide maléimidopropionique-SS-éthyl-NH
Vue d'ensemble
Description
Mal-NH-ethyl-SS-propionic acid is a cleavable maleimide linker. The maleimide group reacts with thiol groups to form a covalent bond, enabling the connection of biomolecules to a thiol. The terminal carboxylic acids can react with primary amine groups using activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) to form stable amide bonds .
Applications De Recherche Scientifique
Mal-NH-ethyl-SS-propionic acid has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of complex molecules.
Biology: Facilitates the connection of biomolecules, enabling the study of protein-protein interactions and other biological processes.
Medicine: Employed in the development of antibody-drug conjugates (ADCs) for targeted drug delivery.
Industry: Utilized in the production of high-purity reagents and linkers for various industrial applications
Mécanisme D'action
Target of Action
Mal-NH-ethyl-SS-propionic acid is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs) . The primary targets of this compound are thiol groups present in biomolecules . The maleimide group in the compound reacts with these thiol groups to form a covalent bond, enabling the connection of a biomolecule to a thiol .
Mode of Action
The compound interacts with its targets through a covalent bond formation. The maleimide group in the compound reacts with thiol groups to form this bond . Terminal carboxylic acids in the compound can react with primary amine groups using activators such as EDC and HATU to form stable amide bonds .
Biochemical Pathways
The compound plays a crucial role in the synthesis of ADCs. ADCs are comprised of an antibody to which a cytotoxin is attached through an ADC linker . The compound, acting as a linker, connects the antibody to the cytotoxin, enabling the selective delivery of the cytotoxin to the target cells .
Pharmacokinetics
The linker’s stability, cleavability, and the nature of the bond it forms can impact the bioavailability and efficacy of the ADC .
Result of Action
The primary result of the action of Mal-NH-ethyl-SS-propionic acid is the successful formation of ADCs . These ADCs can selectively deliver cytotoxins to target cells, thereby enhancing the therapeutic efficacy and reducing off-target toxicity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Mal-NH-ethyl-SS-propionic acid is synthesized through a series of chemical reactions involving the introduction of the maleimide group and the ethyl-SS-propionic acid moiety. The synthesis typically involves the following steps:
Formation of Maleimide Group: The maleimide group is introduced through a reaction between maleic anhydride and a primary amine.
Introduction of Ethyl-SS-Propionic Acid Moiety: The ethyl-SS-propionic acid moiety is introduced through a reaction involving ethylamine and propionic acid, followed by the formation of a disulfide bond.
Industrial Production Methods
Industrial production of Mal-NH-ethyl-SS-propionic acid involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Purification: Employing purification techniques such as recrystallization and chromatography to achieve high purity.
Quality Control: Implementing stringent quality control measures to ensure consistency and compliance with industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
Mal-NH-ethyl-SS-propionic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The maleimide group reacts with thiol groups to form covalent bonds.
Amide Bond Formation: Terminal carboxylic acids react with primary amine groups using activators like EDC and HATU.
Common Reagents and Conditions
EDC and HATU: Used as activators for amide bond formation.
Thiol Groups: React with the maleimide group to form covalent bonds.
Major Products Formed
Thiol-Maleimide Conjugates: Formed through the reaction of the maleimide group with thiol groups.
Amide Bonds: Formed through the reaction of terminal carboxylic acids with primary amine groups
Comparaison Avec Des Composés Similaires
Similar Compounds
Mal-NH-ethyl-SS-butyric acid: Similar structure but with a butyric acid moiety instead of propionic acid.
Mal-NH-ethyl-SS-valeric acid: Contains a valeric acid moiety instead of propionic acid.
Mal-NH-ethyl-SS-acetic acid: Features an acetic acid moiety instead of propionic acid.
Uniqueness
Mal-NH-ethyl-SS-propionic acid is unique due to its specific combination of the maleimide group and the ethyl-SS-propionic acid moiety. This combination provides distinct reactivity and stability, making it suitable for various applications in chemistry, biology, medicine, and industry .
Propriétés
IUPAC Name |
3-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethyldisulfanyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O5S2/c15-9(3-6-14-10(16)1-2-11(14)17)13-5-8-21-20-7-4-12(18)19/h1-2H,3-8H2,(H,13,15)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQYOVZAKKXDVHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCC(=O)NCCSSCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















